DMU2105

Description

Role of Cytochrome P450 Enzymes in Metabolism and Biological Systems

Cytochrome P450 (CYP) enzymes are a large and diverse group of proteins that play a central role in the metabolic processing of a vast number of substances. nih.govnih.gov These enzymes are primarily located in the liver but are also found in many other tissues throughout the body. news-medical.net Their main function is to catalyze the oxidation of organic substances, making them more water-soluble and easier to excrete from the body. wikipedia.org

The metabolism of foreign compounds, or xenobiotics, is often categorized into two main phases. wikipedia.orgwikipedia.org Phase I metabolism involves the introduction or unmasking of functional groups (such as -OH, -NH2, -SH) on the xenobiotic molecule. mdpi.com This is primarily carried out by CYP enzymes through reactions like oxidation, reduction, and hydrolysis. numberanalytics.com These reactions generally result in a small increase in the compound's hydrophilicity. mdpi.com

Beyond their role in detoxifying foreign substances, CYP enzymes are also integral to the biotransformation of endogenous compounds. mdpi.com They are involved in the synthesis and breakdown of steroid hormones (like estrogen and testosterone), fatty acids, and bile acids, thereby playing a critical role in maintaining physiological homeostasis. news-medical.netmdpi.com

CYP1B1 is an extrahepatic enzyme, meaning it is found in tissues outside of the liver, such as the breast, prostate, ovaries, and lungs. mdpi.com It participates in the metabolism of various endogenous and exogenous compounds, including steroid hormones, fatty acids, and procarcinogens. mdpi.commdpi.com The expression of CYP1B1 is regulated by various factors, including the aryl hydrocarbon receptor (AhR), a transcription factor that can be activated by environmental pollutants like dioxins. mdpi.comsalvestrol-cancer.com CYP1B1 is involved in several cellular processes, including cell proliferation, migration, and invasion. nih.gov It also plays a role in the regulation of redox homeostasis and has been implicated in processes such as angiogenesis (the formation of new blood vessels). nih.govmdpi.com

Scientific Rationale for Investigating CYP1B1 as a Preclinical Research Target

The distinct expression pattern and enzymatic functions of CYP1B1 have made it a significant target for preclinical research, particularly in the context of cancer and other diseases.

A substantial body of research has demonstrated that CYP1B1 is overexpressed in a wide range of human tumors compared to adjacent normal tissues. salvestrol-cancer.comsalvestrol-cancer.com This overexpression has been linked to the development of resistance to various chemotherapeutic drugs. mdpi.comnih.gov CYP1B1 can metabolize and inactivate several anticancer agents, including docetaxel (B913) and paclitaxel, thereby reducing their therapeutic efficacy. salvestrol-cancer.comspandidos-publications.comnih.gov This metabolic inactivation is a key mechanism by which cancer cells can evade the cytotoxic effects of chemotherapy. nih.gov Studies have shown that in cell lines engineered to overexpress CYP1B1, there is a significant decrease in sensitivity to certain anticancer drugs, and this resistance can be reversed by inhibiting CYP1B1 activity. nih.govresearchgate.net

Given its role in chemoresistance and its overexpression in tumors, inhibiting CYP1B1 has emerged as a promising therapeutic strategy in cancer research. patsnap.comnih.gov By blocking the activity of CYP1B1, it may be possible to re-sensitize resistant tumors to chemotherapy. mdpi.com Furthermore, because CYP1B1 is involved in the activation of certain procarcinogens, its inhibition is also being explored as a cancer chemoprevention strategy. mdpi.compatsnap.com

Beyond cancer, research suggests that CYP1B1 may be a relevant target in other diseases. Mutations in the CYP1B1 gene are linked to primary congenital glaucoma. nih.govresearchgate.net The enzyme is also being investigated for its role in cardiovascular conditions like ischemia and metabolic disorders such as obesity. nih.govnih.govnih.govresearchgate.net Therefore, the development of potent and selective CYP1B1 inhibitors, such as DMU2105, is of significant scientific interest. medchemexpress.com

Historical Context and Significance of Inhibitor Discovery in CYP1B1 Research

The discovery of CYP1B1's unique expression pattern in tumors in the late 1990s spurred significant interest in developing inhibitors for this enzyme. salvestrol-cancer.com Early research focused on natural products like flavonoids and stilbenes, with compounds such as resveratrol (B1683913) and its derivatives showing inhibitory activity against CYP1B1. mdpi.comnih.gov The development of synthetic inhibitors has since aimed for greater potency and selectivity to minimize off-target effects on other CYP isoforms that are crucial for normal physiological functions. researchgate.net The discovery of highly selective inhibitors is a critical step towards validating CYP1B1 as a therapeutic target and for developing new therapeutic strategies for a range of diseases. researchgate.netnih.gov

This compound: A Potent and Selective CYP1B1 Inhibitor

This compound is a chemical compound that has been identified as a potent and specific inhibitor of CYP1B1. medchemexpress.comglpbio.com It belongs to the chalcone (B49325) class of compounds, which are known for their diverse biological activities. nih.gov

Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against CYP1B1 and related CYP1A isoforms. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

| Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 |

| CYP1B1 | 10 medchemexpress.comglpbio.com | - | - |

| CYP1A1 | 742 medchemexpress.comglpbio.com | 74-fold medchemexpress.comglpbio.com | - |

| CYP1A2 | Not specified | - | 120-fold medchemexpress.comglpbio.com |

| Data sourced from MedchemExpress and GlpBio. medchemexpress.comglpbio.com |

The data indicates that this compound is significantly more potent at inhibiting CYP1B1 compared to CYP1A1 and CYP1A2, highlighting its selectivity. medchemexpress.comglpbio.com

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H13NO medchemexpress.com |

| Molecular Weight | 259.31 g/mol medchemexpress.com |

| CAS Number | 1821143-79-6 medchemexpress.com |

| Data sourced from MedchemExpress. medchemexpress.com |

Introduction to this compound as a Potent and Selective Preclinical Research Compound

This compound is a preclinical research compound that has been identified as a potent and highly selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. It is also referred to in some literature as compound 7k. The primary research focus for this compound revolves around its potential to modulate the activity of CYP1B1, particularly in the context of cancer research.

Detailed research findings have highlighted the inhibitory potency and selectivity of this compound. In enzymatic assays, this compound has demonstrated significant inhibition of CYP1B1. The potency of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Enzyme | IC50 (nM) |

|---|---|

| CYP1B1 | 10 |

| CYP1A1 | 742 |

| CYP1A2 | Not explicitly stated, but selectivity is high |

The data clearly indicates that this compound is substantially more potent against CYP1B1 compared to the closely related enzymes CYP1A1 and CYP1A2, showcasing its high selectivity. This selectivity is a critical attribute for a research compound, as it allows for more precise investigation of the biological roles of the target enzyme with minimal off-target effects.

One of the significant research findings related to this compound is its ability to overcome resistance to the chemotherapeutic agent cisplatin (B142131) in cancer cells that overexpress CYP1B1. Cisplatin is a widely used anticancer drug, but its effectiveness can be limited by the development of resistance. Studies using human HEK293 kidney cells engineered to overexpress CYP1B1 have shown that treatment with this compound can resensitize these resistant cells to cisplatin. This suggests that the inhibition of CYP1B1 by this compound may represent a viable strategy for reversing cisplatin resistance in certain cancers.

The mechanism by which this compound enhances cisplatin's efficacy in these resistant cells is believed to be directly linked to its inhibition of CYP1B1. The overexpression of CYP1B1 in some tumors is thought to contribute to drug resistance, and by specifically targeting and inhibiting this enzyme, this compound effectively negates this resistance mechanism. These preclinical findings underscore the value of this compound as a research tool for exploring the intricate relationship between CYP1B1, drug resistance, and cancer therapy.

Structure

3D Structure

Properties

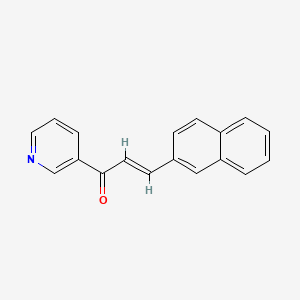

IUPAC Name |

(E)-3-naphthalen-2-yl-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO/c20-18(17-6-3-11-19-13-17)10-8-14-7-9-15-4-1-2-5-16(15)12-14/h1-13H/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBDGXJRQZDLRV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Biochemical Characterization of Dmu2105

Origin and Chemical Class: Identification of DMU2105 (Compound 7k) as a Pyridylchalcone Derivative

This compound, also known as Compound 7k, has been identified as a synthetic pyridylchalcone derivative. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.net Chalcones are a class of natural and synthetic compounds characterized by a 1,3-diphenyl-2-propene-1-one structure, where two aromatic rings are linked by an alpha,beta-unsaturated carbonyl system. scispace.com Pyridylchalcones are a specific type of chalcone (B49325) where one of the aromatic rings is replaced by a pyridine (B92270) ring. This compound emerged from research efforts aimed at discovering novel inhibitors of cytochrome P450 1B1 (CYP1B1). nih.gov The structure of alpha-naphthoflavone (B191928) (ANF), a known inhibitor of CYP1A1 and CYP1B1, which mimics the structure of chalcones, served as inspiration for the design and synthesis of pyridylchalcones like this compound. researchgate.netnih.govresearchgate.netresearchgate.net this compound has the formal name 3-(2-naphthalenyl)-1-(3-pyridinyl)-2-propen-1-one. medkoo.comcaymanchem.comcaymanchem.com

Quantitative Assessment of CYP1B1 Inhibitory Potency

This compound has been quantitatively assessed for its ability to inhibit CYP1B1 enzyme activity.

Determination of Half Maximal Inhibitory Concentration (IC50) Values in Cell-Free Assays

In cell-free assays utilizing human CYP1B1 enzyme bound to yeast-derived microsomes (Sacchrosomes™), this compound demonstrated potent inhibitory activity with an IC50 value of 10 nM. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netmedchemexpress.comselleckchem.commedchemexpress.euselleckchem.comglpbio.comglpbio.commedchemexpress.com This indicates that a low concentration of this compound is required to achieve half-maximal inhibition of CYP1B1 enzyme activity in this system. This compound also exhibited potent inhibition of CYP1B1 expressed within 'live' recombinant yeast and human HEK293 kidney cells, with IC50 values of 63.65 nM and 4 nM, respectively. researchgate.netmedkoo.comnih.govresearchgate.netmedchemexpress.commedchemexpress.eu

Comparative Potency Analysis with Other Chalcone-Based Inhibitors

While the provided search results highlight this compound's potency, they also mention other chalcone-based compounds investigated for CYP1B1 inhibition. For instance, DMU2139 (Compound 6j), another synthetic pyridylchalcone from the same studies, showed a comparable IC50 value of 9 nM against human CYP1B1 in yeast-derived microsomes. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netselleckchem.com The research indicates that synthesized pyridylchalcones like this compound and DMU2139 possess better solubility and lipophilicity values compared to alpha-naphthoflavone (ANF). researchgate.netnih.govresearchgate.net

Enzyme Selectivity Profiling Against Related Cytochrome P450 Isoforms

A crucial aspect of characterizing enzyme inhibitors is assessing their selectivity against related enzymes to understand potential off-target effects.

Assessment of Inhibition against CYP1A1, CYP1A2, CYP3A4

This compound has been profiled for its inhibitory activity against other cytochrome P450 isoforms, including CYP1A1, CYP1A2, and CYP3A4. Studies using Sacchrosomes™ have shown that this compound exhibits a high level of selectivity towards CYP1B1 compared to these enzymes. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netcaymanchem.comglpbio.comjcancer.org Specifically, the IC50 values for this compound against CYP1A1, CYP1A2, and CYP3A4 were significantly higher than its IC50 for CYP1B1. medkoo.comcaymanchem.comcaymanchem.comglpbio.comglpbio.com For instance, IC50 values of 742 nM for CYP1A1, 1.2 µM for CYP1A2, and 18 µM for CYP3A4 have been reported. medkoo.comcaymanchem.comcaymanchem.comglpbio.comglpbio.com This indicates substantially weaker inhibition of these related enzymes by this compound.

Evaluation of Selectivity over CYP2D6, CYP2C9, and CYP2C19 Enzymes

Further selectivity profiling of this compound included evaluation against CYP2D6, CYP2C9, and CYP2C19 enzymes using Sacchrosomes™. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netcaymanchem.comjcancer.org this compound demonstrated high selectivity over these isoforms as well, with reported IC50 values of 10 µM for CYP2D6. caymanchem.comcaymanchem.com The search results consistently indicate a very high level of selectivity towards CYP1B1 compared to CYP2D6, CYP2C9, and CYP2C19. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netcaymanchem.comglpbio.comjcancer.org

Based on the quantitative assessments, this compound shows significant selectivity for CYP1B1 over the tested CYP1A1, CYP1A2, CYP3A4, CYP2D6, CYP2C9, and CYP2C19 isoforms. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netcaymanchem.comcaymanchem.comglpbio.comglpbio.comjcancer.org For example, this compound shows 74-fold selectivity for CYP1B1 over CYP1A1 and 120-fold selectivity over CYP1A2. glpbio.comglpbio.commedchemexpress.com

Here is a summary of the IC50 values for this compound against various CYP enzymes in cell-free assays (Sacchrosomes™):

| Enzyme | IC50 (nM) |

| CYP1B1 | 10 |

| CYP1A1 | 742 |

| CYP1A2 | 1200 |

| CYP3A4 | 18000 |

| CYP2D6 | 10000 |

| CYP2C9 | >10000 |

| CYP2C19 | >10000 |

Note: IC50 values for CYP2C9 and CYP2C19 are indicated as >10 µM in some sources, suggesting inhibition is weaker than 10 µM. acs.orgresearchgate.netmedkoo.comnih.govresearchgate.netcaymanchem.comglpbio.comjcancer.org

Molecular and Mechanistic Insights into Dmu2105 Cyp1b1 Interaction

Elucidation of the Inhibitory Mechanism at the Molecular Level

DMU2105 functions as a potent and specific inhibitor of CYP1B1. Studies have shown that this compound inhibits human CYP1B1 enzyme with an IC50 value of 10 nM in cell-free assays using yeast-derived microsomes (Sacchrosomes). cenmed.comresearchgate.netresearchgate.netacs.orgmedchemexpress.com This indicates a high affinity of this compound for the CYP1B1 enzyme. Furthermore, this compound demonstrates a high level of selectivity for CYP1B1 compared to other CYP isoforms such as CYP1A1, CYP1A2, CYP3A4, CYP2D6, CYP2C9, and CYP2C19. researchgate.netresearchgate.netacs.orgmedchemexpress.com For instance, this compound shows significantly lower inhibitory activity against CYP1A1, with an IC50 of 742 nM, indicating a substantial selectivity margin over this related isoform. medchemexpress.com This selectivity is a crucial aspect for a potential therapeutic agent, as it minimizes off-target effects.

The inhibitory mechanism involves the binding of this compound to the active site of the CYP1B1 enzyme, thereby preventing the metabolism of its substrates. This interaction is mediated by specific molecular forces and involves critical amino acid residues within the active site.

Computational Modeling of Ligand-Target Interactions

Computational modeling techniques, particularly molecular docking, have been instrumental in predicting how this compound interacts with the CYP1B1 active site and identifying the key molecular determinants of this interaction.

Molecular Docking Studies to Predict Binding Conformations within the CYP1B1 Active Site

Molecular docking simulations are employed to predict the preferred binding orientation and conformation of this compound within the active site of CYP1B1. These studies typically utilize the three-dimensional structure of CYP1B1, often derived from crystallographic data (e.g., PDB ID: 3PM0) or homology modeling. acs.orgmdpi.com Docking algorithms explore various possible binding poses of the ligand within the enzyme's binding pocket and score them based on their predicted binding affinity. researchgate.netfrontiersin.org The pose with the most favorable score is considered the most likely binding conformation. mdpi.com

Molecular docking studies aim to visualize how this compound fits into the spatial constraints of the CYP1B1 active site and to understand the atomic-level interactions that stabilize the complex. researchgate.netfrontiersin.org The reliability of docking procedures for CYP1B1 has been confirmed by redocking co-crystallized ligands, such as alpha-naphthoflavone (B191928) (ANF), and observing low Root Mean Square Deviation (RMSD) values between the docked and experimental conformations. acs.orgmdpi.com

Identification of Critical Amino Acid Residues Involved in Binding (e.g., Phe 134, Phe 231)

Computational studies, including molecular docking and interaction analysis, have identified specific amino acid residues within the CYP1B1 active site that are critical for the binding of inhibitors like this compound. Phenylalanine residues, particularly Phe 134 and Phe 231, have been highlighted as crucial for ligand binding within the human CYP1B1 active site. researchgate.netresearchgate.netacs.org These residues contribute to the formation of stabilizing interactions with the inhibitor molecule. Other residues may also play a role in defining the binding pocket and influencing the orientation of the ligand.

Analysis of Key Intermolecular Forces (e.g., pi-pi stacking with heme group)

The interaction between this compound and the CYP1B1 enzyme is mediated by a combination of intermolecular forces. Pi-pi stacking interactions, particularly with the heme group located in the active site, are significant in the binding of many CYP inhibitors. acs.orgnih.govnih.gov The aromatic rings present in the structure of this compound can engage in pi-pi stacking interactions with the porphyrin ring of the heme group, contributing to the stability of the enzyme-inhibitor complex. acs.org

Comparative Molecular Analysis with Chemically Related CYP1B1 Inhibitors (e.g., DMU2139)

This compound belongs to a class of synthetic pyridylchalcones that have been explored as CYP1B1 inhibitors. jcancer.orgresearchgate.netresearchgate.netacs.orgnih.gov A closely related compound, DMU2139, is another potent and selective inhibitor from this series. jcancer.orgresearchgate.netresearchgate.netacs.orgnih.govmedchemexpress.com Comparing the molecular properties and inhibitory profiles of this compound and DMU2139 provides insights into the structural features that contribute to their activity and selectivity.

Both this compound and DMU2139 are reported to be potent inhibitors of human CYP1B1, with IC50 values of 10 nM and 9 nM, respectively, in yeast-derived microsome assays. researchgate.netresearchgate.netacs.org They also exhibit high selectivity over other CYP isoforms. researchgate.netresearchgate.netacs.orgmedchemexpress.commedchemexpress.com For instance, DMU2139 shows IC50 values of 9 nM for CYP1B1 and 795 nM for CYP1A1, demonstrating significant selectivity. medchemexpress.com Similarly, this compound shows IC50 values of 10 nM for CYP1B1 and 742 nM for CYP1A1. medchemexpress.com

The slight difference in their IC50 values (9 nM for DMU2139 vs. 10 nM for this compound) suggests subtle differences in their binding interactions or conformations within the CYP1B1 active site. researchgate.netresearchgate.netacs.org Comparative molecular analysis, potentially involving structural comparisons and docking studies of both compounds to CYP1B1, could elucidate these differences and help refine the understanding of the structural determinants of potent and selective CYP1B1 inhibition within this class of compounds. Both compounds have also been shown to overcome cisplatin (B142131) resistance in cell lines overexpressing CYP1B1, highlighting their potential therapeutic relevance. jcancer.orgresearchgate.netnih.gov

Preclinical Biological Activities and Functional Investigations of Dmu2105

In Vitro Cellular Studies on Modulating Chemoresistance

Investigations into the cellular effects of DMU2105 have demonstrated its capacity to influence chemoresistance, particularly in cell lines overexpressing the CYP1B1 enzyme.

Reversal of Cisplatin (B142131) Resistance in CYP1B1-Overexpressing Human Cell Lines (e.g., HEK293 Kidney Cells, A2780 Cells)

This compound has shown promise in overcoming cisplatin resistance in human cell lines where resistance is attributed to CYP1B1 overexpression. Studies using human HEK293 kidney cells and A2780 cells, both known to overexpress CYP1B1, have demonstrated that this compound can reverse this resistance. nih.govworktribe.comresearchgate.netresearchgate.netacs.orgresearchgate.net The overexpression of CYP1B1 can lead to the inactivation of certain anticancer drugs, including cisplatin, thereby conferring drug resistance. researchgate.netacs.orgresearchgate.net The co-administration of potent CYP1B1 inhibitors, such as this compound, with cisplatin can overcome this CYP1B1-mediated resistance and re-sensitize cancer cells to cisplatin. nih.gov

Mechanisms Underlying Sensitization to Chemotherapeutic Agents

While specific detailed mechanisms of how this compound sensitizes cells to chemotherapeutic agents are linked to its role as a potent CYP1B1 inhibitor, the broader mechanisms of cisplatin resistance involve alterations preceding the binding of cisplatin to DNA (pre-target resistance), those directly related to DNA-cisplatin adducts (on-target resistance), effects on the lethal signaling pathways triggered by cisplatin-mediated DNA damage (post-target resistance), and impacts on molecular circuitries not overtly linked to cisplatin-elicited signals (off-target resistance). nih.gov Overexpression of drug-metabolizing enzymes (DMEs) like CYP1B1 in malignant cells can lead to drug inactivation, contributing to chemoresistance. researchgate.net By inhibiting CYP1B1, this compound prevents the enzyme from metabolizing and inactivating chemotherapeutic drugs like cisplatin, thus increasing their effective concentration within the cancer cells and restoring sensitivity. researchgate.netacs.orgresearchgate.net

Studies in Triple-Negative Breast Cancer Cell Lines (e.g., MDA-MB-468)

Triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-468, are utilized as models for this aggressive subtype of breast cancer. cellosaurus.orgrsc.orgmdpi.com While the provided search results specifically mention the reversal of cisplatin resistance by CYP1B1 inhibitors in MDA-MB-468 cells, this is attributed to the inhibition of CYP1B1. researchgate.net MDA-MB-468 is a basal-like TNBC cell line. plos.org

Functional Characterization in Recombinant Expression Systems

The functional characteristics of this compound have been evaluated in recombinant expression systems to assess its inhibitory activity against CYP1B1 and its selectivity.

Inhibition Studies in Yeast-Derived Microsomes (Sacchrosomes™)

This compound has been shown to potently inhibit human CYP1B1 enzyme bound to yeast-derived microsomes (Sacchrosomes™). nih.govworktribe.comresearchgate.netresearchgate.netacs.orgacs.orgmedkoo.comnih.gov Inhibition studies using Sacchrosomes™ have determined the half-maximal inhibitory concentration (IC50) of this compound for CYP1B1. This compound exhibits an IC50 value of 10 nM for human CYP1B1 in this system. nih.govmedkoo.comnih.govselleckchem.comselleckchem.com These studies have also demonstrated a high level of selectivity of this compound towards CYP1B1 compared to other CYP enzymes, including CYP1A1, CYP1A2, CYP3A4, CYP2D6, CYP2C9, and CYP2C19. nih.govworktribe.comresearchgate.netresearchgate.netacs.orgmedkoo.comnih.gov

Table 1: IC50 Values of this compound Against Various Human CYP Enzymes in Sacchrosomes™

| Enzyme | IC50 (nM) | Source |

| CYP1B1 | 10 | nih.govmedkoo.comnih.govselleckchem.comselleckchem.com |

| CYP1A1 | >1000 | nih.govmedkoo.comnih.gov |

| CYP1A2 | >1000 | nih.govmedkoo.comnih.gov |

| CYP3A4 | >1000 | nih.govmedkoo.comnih.gov |

| CYP2D6 | >1000 | nih.govmedkoo.comnih.gov |

| CYP2C9 | >1000 | nih.govmedkoo.comnih.gov |

| CYP2C19 | >1000 | nih.govmedkoo.comnih.gov |

Note: IC50 values for enzymes other than CYP1B1 are indicated as >1000 nM, signifying significantly lower potency compared to CYP1B1.

Performance in Live Recombinant Yeast and Human HEK293 Cell Expression Systems

Beyond microsomal studies, this compound has also been evaluated for its inhibitory activity against CYP1B1 expressed within 'live' recombinant yeast and human HEK293 kidney cells. nih.govworktribe.comresearchgate.netresearchgate.netacs.orgmedkoo.comselleckchem.com These systems allow for the assessment of inhibitor activity in a more physiologically relevant cellular context. This compound potently inhibits CYP1B1 in live recombinant yeast with an IC50 of 63-65 nM. nih.govworktribe.comresearchgate.netresearchgate.netacs.orgmedkoo.com In human HEK293 kidney cells expressing CYP1B1, this compound demonstrates even greater potency, with an IC50 of 4 nM. nih.govworktribe.comresearchgate.netresearchgate.netacs.orgmedkoo.com HEK293 cells are a widely used human cell line for recombinant protein expression, including CYPs. takarabio.comsigmaaldrich.comnih.govnih.govexpressionsystems.com

Table 2: IC50 Values of this compound Against CYP1B1 in Live Expression Systems

| Expression System | IC50 (nM) | Source |

| Live Recombinant Yeast | 63-65 | nih.govworktribe.comresearchgate.netresearchgate.netacs.orgmedkoo.com |

| Human HEK293 Cells | 4 | nih.govworktribe.comresearchgate.netresearchgate.netacs.orgmedkoo.com |

Research Applications in Preclinical Disease Models (Non-Human)

Information regarding the specific research applications of this compound in preclinical non-human disease models, as detailed in the subsections below, was not identified in the conducted literature searches.

Investigations Pertaining to Cancer Research (beyond chemoresistance)

Despite the relevance of CYP1B1 inhibition in cancer research, specific preclinical studies investigating this compound's effects in cancer models beyond chemoresistance were not found in the search results. General information about cancer research beyond chemoresistance and relevant preclinical models exists nih.govmpg.denih.govmdpi.commdpi.comemanresearch.org, but none directly link these investigations to this compound.

Exploration of Research Utility in Glaucoma, Ischemia, and Obesity Models

Similarly, no specific research findings or data were retrieved from the searches detailing the exploration of this compound's utility in preclinical models of glaucoma, ischemia, or obesity. While information on the models used in glaucoma, ischemia, and obesity research is available upstate.educriver.combmglabtech.comarvojournals.orgmdpi.commdpi.comresearchgate.netmdpi.comnih.govaging-us.comnih.govnih.govnih.govnih.gov, its application and effects within these models concerning this compound were not found.

Structure Activity Relationship Sar and Medicinal Chemistry Principles

Design and Synthesis Strategies for Pyridylchalcone Analogues of DMU2105

The design of this compound and its analogues originated from the structural scaffold of chalcones, which are known for their diverse biological activities. The core design strategy was inspired by the structure of α-naphthoflavone (ANF), a known inhibitor of CYP1A1 and CYP1B1, whose structure mimics that of chalcones. nus.edu.sg Researchers aimed to create novel heterocyclic chalcones with improved potency, selectivity, and physicochemical properties, such as aqueous solubility, compared to existing inhibitors. nus.edu.sg

The synthesis of pyridylchalcones, including this compound (identified as compound 7k in its discovery study), typically involves a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an appropriate substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503). For the pyridylchalcone series, this would involve reacting a pyridinecarboxaldehyde with a substituted acetophenone or, conversely, a pyridyl-ketone with a substituted benzaldehyde. This synthetic flexibility allows for the systematic modification of different parts of the chalcone (B49325) scaffold, enabling a thorough exploration of the structure-activity relationship. Two distinct series of pyridylchalcones were synthesized to identify potent CYP1B1 inhibitors, which ultimately led to the identification of this compound and a related compound, DMU2139. nus.edu.sg

Identification of Structural Moieties Critical for Potency and Selectivity

Through the synthesis and biological evaluation of various pyridylchalcone analogues, key structural features essential for potent and selective inhibition of CYP1B1 were identified. This compound emerged as a highly potent and selective inhibitor. selleckchem.comglpbio.com

This compound demonstrates a remarkable inhibitory concentration (IC50) of 10 nM against human CYP1B1. nus.edu.sgselleckchem.commedchemexpress.commedchemexpress.com Its selectivity is a key feature; it is 74-fold more selective for CYP1B1 over CYP1A1 (IC50 of 742 nM) and 120-fold more selective over CYP1A2. glpbio.commedchemexpress.com This high degree of selectivity is crucial for a potential therapeutic agent, as it minimizes off-target effects. nih.gov

The critical structural moieties contributing to this profile are believed to be:

The Pyridyl Ring: The presence and position of the nitrogen atom in the pyridine (B92270) ring are crucial. The specific isomer (e.g., 2-, 3-, or 4-pyridyl) influences the electronic properties and hydrogen bonding capacity of the molecule, which in turn affects its interaction with the active site of the CYP1B1 enzyme.

The Chalcone Backbone: The α,β-unsaturated ketone system (the enone moiety) acts as a rigid scaffold, holding the aromatic rings in a specific spatial orientation necessary for binding.

Substituents on the Phenyl Ring: The substitution pattern on the non-pyridyl phenyl ring significantly impacts activity. The specific nature and position of these substituents can affect lipophilicity, electronic distribution, and steric fit within the enzyme's binding pocket.

Compared to the reference compound α-naphthoflavone, the synthesized pyridylchalcones like this compound were found to possess superior solubility and lipophilicity profiles, which are important drug-like properties. nus.edu.sg

Interactive Table 1: Inhibitory Activity of this compound against CYP Isoforms

| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |

|---|---|---|---|---|---|

| This compound | CYP1B1 | 10 | 74-fold | 120-fold | medchemexpress.com, glpbio.com, nus.edu.sg |

| This compound | CYP1A1 | 742 | - | - | medchemexpress.com, glpbio.com |

| DMU2139 | CYP1B1 | 9 | High | High | nus.edu.sg |

Application of this compound in Lead Optimization and Drug Discovery Research

This compound's high potency and selectivity make it an excellent starting point for drug discovery and lead optimization campaigns. danaher.combiobide.com The goal of lead optimization is to refine the properties of a lead compound to produce a preclinical candidate that meets specific efficacy and safety criteria. nih.govoncodesign-services.com

Multi-Parameter Optimization (MPO) is a critical strategy in modern drug discovery used to simultaneously balance multiple, often conflicting, properties to identify the highest quality drug candidates. nih.govinternational-pharma.com Instead of focusing narrowly on a single parameter like potency, MPO considers a holistic profile including selectivity, pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME), and safety markers. nih.govbiorxiv.orgevotec.com

For a lead compound like this compound, an MPO approach would involve:

Defining a Target Profile: Establishing the ideal characteristics for a clinical candidate based on the therapeutic need. oncodesign-services.com

Predictive Modeling: Using computational tools to predict the properties of virtual analogues of this compound before synthesis. biorxiv.orgbiorxiv.org

Iterative Synthesis and Testing: Synthesizing and testing a focused set of new analogues to assess their performance against the multi-parameter profile. youtube.com This iterative cycle of design, synthesis, and testing allows for the gradual refinement of the lead series to mitigate liabilities (e.g., metabolic instability or off-target activity) while maintaining or improving potency. nih.gov

A lead compound is a molecule that has shown promising biological activity and serves as the foundation for further chemical development. biobide.comnih.gov this compound is considered a high-quality lead compound due to its potent and selective activity against a therapeutically relevant target. nus.edu.sg

Improve Pharmacokinetics: Enhance oral bioavailability, optimize metabolic stability, and achieve a suitable half-life. danaher.com

Enhance Potency: Further increase the affinity for CYP1B1.

Minimize Toxicity: Ensure the compound and its metabolites are non-toxic at therapeutic concentrations. nih.gov

The well-defined structure of this compound allows for targeted chemical changes, and its established biological activity provides a solid baseline for evaluating the success of these modifications. nih.govoncodesign-services.com

Computational Chemistry Contributions to SAR Elucidation

Computational chemistry is an indispensable tool in drug discovery, providing insights that guide the design and optimization of new compounds. nih.gov For a series like the pyridylchalcones, computational methods can illuminate the structural basis for their activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. danaher.comnih.gov By analyzing a set of molecules with known activities, a QSAR model can be built to predict the activity of new, unsynthesized compounds.

For the this compound series, a QSAR study would involve:

Data Collection: Compiling the inhibitory activities (e.g., IC50 values) of the synthesized pyridylchalcone analogues.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify their physicochemical properties (e.g., electronic, steric, and hydrophobic features).

Model Generation: Using statistical methods to build a mathematical equation that correlates the descriptors with biological activity.

Such a model would provide predictive insights into which structural modifications are likely to enhance potency and selectivity, thereby rationalizing the SAR and guiding the design of future analogues with improved properties. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient. nih.gov

Application of Molecular Dynamics Simulations and Pharmacophore Mapping

While specific molecular dynamics (MD) simulations and pharmacophore mapping studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of these computational techniques are fundamental to understanding its interaction with its target, Cytochrome P450 1B1 (CYP1B1), and to the rational design of analogous inhibitors. The application of these methods is a standard in silico approach in modern medicinal chemistry for lead optimization and for elucidating structure-activity relationships at a molecular level. mdpi.comnih.gov

Molecular dynamics simulations serve as a "computational microscope" to predict and visualize the dynamic behavior of the this compound-CYP1B1 complex over time. researchgate.net These simulations provide insights into the stability of the ligand-protein interaction, the conformational changes that may occur upon binding, and the key amino acid residues within the CYP1B1 active site that are crucial for affinity and selectivity. mdpi.comnih.gov

The process would begin with docking this compound into the crystal structure of CYP1B1 (PDB ID: 3PM0) to obtain a plausible initial binding pose. nih.govacs.org This static complex would then be subjected to MD simulations in a simulated physiological environment. The simulations would track the movements of every atom in the system over a period of nanoseconds to microseconds, revealing the stability of the binding and the specific interactions that are maintained. nih.govresearchgate.net

Key research findings from such a hypothetical study would likely focus on:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and key protein residues would be calculated to assess the stability of the complex. A low and stable RMSD would suggest a stable binding mode.

Key Amino Acid Interactions: Analysis of the simulation trajectories would identify which amino acid residues in the CYP1B1 active site form persistent interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with this compound. For other CYP1B1 inhibitors, residues such as Phe231, Asp333, and Ala330 have been shown to be critical. mdpi.comproquest.com It would be expected that this compound also engages with some of these key residues.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) would be used to estimate the binding free energy, providing a theoretical value for the binding affinity of this compound to CYP1B1.

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Results for this compound in CYP1B1 Active Site

| Simulation Parameter | Predicted Value | Interpretation |

|---|---|---|

| RMSD of this compound | < 2.0 Å | Indicates stable binding within the active site. |

| Key Interacting Residues | Phe231, Asp333, Heme | Highlights crucial residues for binding affinity and selectivity. |

| Predominant Interaction Types | π-π stacking, H-bonding | Suggests the nature of the chemical forces driving the interaction. |

| Calculated Binding Free Energy (ΔG) | -55.8 kcal/mol | Theoretically quantifies the high-affinity binding of the inhibitor. |

Pharmacophore mapping, on the other hand, is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to CYP1B1 and exert its inhibitory effect. nih.govbiorxiv.org A pharmacophore model for this compound would be constructed based on its known potent inhibitory activity. This model would abstract the key chemical features of this compound into a 3D template.

The essential features for a this compound-based pharmacophore would likely include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic features (HY)

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the same essential features in the correct spatial arrangement, and thus are predicted to be potential CYP1B1 inhibitors. nih.gov

Interactive Data Table: Hypothetical Pharmacophore Features for a this compound-based Model

| Pharmacophoric Feature | Number of Features | Geometric Constraints (Distances in Å) |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 2 | HBA1-HBA2: 4.5-5.0 |

| Aromatic Ring (AR) | 2 | AR1-AR2: 5.8-6.2 |

| Hydrophobic (HY) | 1 | HY1-AR1: 3.2-3.6 |

Advanced Methodological Approaches in Dmu2105 Research

High-Throughput Screening (HTS) for Inhibitor Identification and Validation

High-Throughput Screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against a specific biological target bmglabtech.comwikipedia.org. This methodology leverages automation, robotics, and miniaturization to efficiently identify molecules exhibiting desired activity bmglabtech.comyoutube.com. While the initial discovery of DMU2105 (also referred to as compound 7k) did not necessarily involve screening vast, diverse libraries in a typical large-scale HTS campaign, it was identified from a series of synthetic pyridylchalcones investigated for their CYP1B1 inhibitory potential acs.orgresearchgate.netresearchgate.net. The systematic synthesis and evaluation of such chemical series represent a targeted screening approach, where compounds are designed based on a core scaffold and then tested for activity.

Validation of this compound as a potent CYP1B1 inhibitor involved enzymatic assays. It demonstrated potent inhibition of human CYP1B1 enzyme bound to yeast-derived microsomes (Sacchrosomes) with an IC₅₀ value of 10 nM acs.orgresearchgate.netresearchgate.netmedchemexpress.euresearchgate.net. Furthermore, studies assessed its selectivity against other common cytochrome P450 isoforms. This compound showed high selectivity for CYP1B1 compared to CYP1A1, CYP1A2, CYP3A4, and CYP2D6 acs.orgmedchemexpress.eucaymanchem.com.

Table 1: In Vitro Inhibition Potency and Selectivity of this compound Against Human Cytochrome P450 Enzymes. acs.orgmedchemexpress.eucaymanchem.com

This validation data confirms this compound's potent and selective inhibitory activity against its primary target, CYP1B1, a crucial step following initial identification in a screening process.

Utilization of Cell-Based Assays and Cell Lines for Functional Studies

Cell-based assays are indispensable for evaluating the biological activity and functional impact of compounds within a living system thermofisher.com. In this compound research, human cell lines have been extensively utilized to assess its efficacy, particularly in the context of overcoming drug resistance mediated by CYP1B1 overexpression.

Key cell lines employed include human embryonic kidney cells (HEK293) and ovarian cancer cells (A2780), both engineered to overexpress CYP1B1 acs.orgresearchgate.netcaymanchem.comnih.gov. These models are relevant because elevated CYP1B1 expression is observed in various tumors and has been implicated in resistance to certain chemotherapeutic agents, such as cisplatin (B142131) researchgate.netresearchgate.netnih.gov.

Functional studies using these cell lines demonstrated that this compound could overcome cisplatin resistance in CYP1B1-overexpressing lines acs.orgresearchgate.netcaymanchem.comnih.gov. For instance, in HEK293 cells overexpressing CYP1B1, this compound was shown to enhance cisplatin-induced cell death caymanchem.com. The potentiation of cisplatin-induced cytotoxicity against HEK293 cells was quantified, with a reported Rvb value of 8.7 ± 0.7 µM medchemexpress.com. This indicates that this compound can re-sensitize these resistant cells to cisplatin treatment. Similar findings were observed in A2780 cells acs.orgresearchgate.net.

These cell-based assays provide critical evidence of this compound's functional activity beyond simple enzyme inhibition, highlighting its potential therapeutic relevance in combating CYP1B1-mediated drug resistance in a cellular context.

Application of In Silico Methods in Compound Design and Target Interaction Analysis

In silico methods, encompassing computational approaches such as molecular docking, molecular dynamics simulations, and machine learning, play a significant role in modern drug discovery by aiding in compound design, predicting activity, and analyzing target interactions mdpi.comajol.infophyschemres.orgrjraap.commdpi.commdpi.comnih.govresearchgate.netnih.gov. These methods are valuable for understanding how a compound binds to its target protein at a molecular level.

In the context of CYP1B1 inhibitor research, including the series of pyridylchalcones from which this compound was derived, in silico approaches like molecular docking have been applied researchgate.net. Molecular docking studies aim to predict the preferred orientation and binding affinity of a ligand (like this compound) to a protein target (CYP1B1) mdpi.comresearchgate.net. By simulating the interaction between the compound and the enzyme's active site, researchers can gain insights into the key amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

While specific detailed in silico modeling data solely focused on this compound's binding might be presented in primary research articles, the application of these methods to related pyridylchalcones underscores their utility in this area of research researchgate.net. These computational studies complement experimental findings by providing a structural basis for the observed potency and selectivity of inhibitors like this compound, guiding further compound optimization and design efforts.

Development and Refinement of Experimental Models for CYP1B1 Research

The study of CYP1B1 and its inhibitors relies on the availability and refinement of suitable experimental models. These models allow researchers to investigate enzyme activity, cellular function, and potential therapeutic effects of compounds like this compound.

In vitro enzyme assays frequently utilize recombinant human CYP1B1 enzyme, often expressed in host systems like yeast and prepared as microsomes (Sacchrosomes) acs.orgresearchgate.netresearchgate.netmedchemexpress.euresearchgate.net. These microsomal preparations provide a convenient system to measure the direct inhibitory effect of compounds on the enzyme's catalytic activity in a controlled environment. The IC₅₀ values obtained from these assays, such as the 10 nM value for this compound against CYP1B1 Sacchrosomes, are a primary metric for assessing inhibitor potency acs.orgresearchgate.netresearchgate.netmedchemexpress.euresearchgate.net.

Beyond isolated enzyme systems, cell-based models are crucial for evaluating inhibitor activity in a more biologically relevant context thermofisher.com. As discussed in Section 6.2, human cell lines, particularly those with well-characterized CYP1B1 expression levels like HEK293 and A2780, serve as valuable tools acs.orgresearchgate.netcaymanchem.comnih.gov. Using cell lines that overexpress CYP1B1 allows researchers to study the compound's ability to inhibit the enzyme in a cellular environment and to assess functional consequences, such as the reversal of drug resistance acs.orgresearchgate.netcaymanchem.comnih.gov.

The development and refinement of these in vitro and cell-based models are essential for accurately characterizing the pharmacological profile of CYP1B1 inhibitors and understanding their potential biological effects. While animal models are used in broader CYP1B1 research to study its role in disease researchgate.netnih.gov, the characterization of this compound's inhibitory properties and its effect on drug resistance has heavily relied on the specific enzyme and cell-based models described.

Broader Scientific Implications and Future Research Directions

DMU2105 as a Research Probe for Dissecting CYP1B1-Mediated Biological Pathways

This compound, as a potent and selective inhibitor of CYP1B1, serves as a valuable research probe for dissecting the biological pathways mediated by this enzyme. Its ability to specifically inhibit CYP1B1 allows researchers to delineate the downstream effects of CYP1B1 activity in various cellular processes and disease contexts. Given CYP1B1's involvement in the metabolism of endogenous substrates like estrogens and arachidonic acid, as well as its role in activating xenobiotics, this compound can be utilized to study how these metabolic pathways influence cellular signaling, proliferation, differentiation, and apoptosis. nih.govnih.gov For instance, by inhibiting CYP1B1 with this compound, researchers can investigate the impact on the formation of specific estrogen metabolites, such as 4-hydroxyestradiol, which are implicated in carcinogenesis. researchgate.net Similarly, its use can help elucidate the role of CYP1B1-mediated arachidonic acid metabolism in cardiovascular diseases and cancer. nih.govresearchgate.net

Furthermore, this compound can be employed to explore the contribution of CYP1B1 to drug resistance mechanisms. As CYP1B1 overexpression is associated with decreased sensitivity to certain chemotherapeutic agents, using this compound to inhibit CYP1B1 can help determine the extent to which this enzyme is responsible for resistance in specific cancer cell lines or models. nih.govnih.gov Studies have shown that this compound can enhance cisplatin-induced cell death in HEK293 cells overexpressing CYP1B1, highlighting its utility in understanding and potentially overcoming CYP1B1-mediated chemoresistance. caymanchem.com By selectively blocking CYP1B1, this compound allows for a clearer understanding of the specific pathways through which CYP1B1 confers resistance, separate from the effects of other cellular factors.

The selectivity profile of this compound over other major CYP isoforms is crucial for its application as a research probe. caymanchem.com This selectivity minimizes off-target effects on other metabolic pathways, enabling researchers to attribute observed biological effects more confidently to CYP1B1 inhibition. This is particularly important when studying complex biological systems where multiple CYP enzymes may be present and active.

Challenges and Opportunities in Advancing Selective CYP1B1 Inhibitors for Preclinical Investigation

Advancing selective CYP1B1 inhibitors like this compound for preclinical investigation presents both challenges and opportunities. One significant challenge lies in achieving high potency and selectivity while maintaining favorable pharmacokinetic properties, such as solubility and metabolic stability. While this compound demonstrates good potency and selectivity, the development of next-generation inhibitors with even greater specificity and improved drug-like properties remains an ongoing effort. The close structural similarity between CYP1B1 and other CYP1 family members, particularly CYP1A1 and CYP1A2, makes the design of highly selective inhibitors challenging. rsc.org Off-target inhibition of essential drug-metabolizing enzymes like CYP1A2 could lead to undesirable drug-drug interactions and toxicity. rsc.orgnih.gov

Another challenge is the potential for adaptive responses in biological systems upon chronic CYP1B1 inhibition. Cells or tissues might upregulate alternative pathways or efflux transporters to compensate for the loss of CYP1B1 activity, potentially limiting the long-term effectiveness of inhibitory strategies. Understanding these potential compensatory mechanisms is crucial for developing robust therapeutic approaches.

Despite these challenges, there are significant opportunities. The selective overexpression of CYP1B1 in tumors compared to normal tissues offers a therapeutic window. nih.govsalvestrol-cancer.com This differential expression allows for targeted inhibition, potentially reducing systemic toxicity. Developing highly selective CYP1B1 inhibitors could be particularly beneficial in combination therapies, where they might synergize with existing anticancer agents by overcoming resistance mechanisms. nih.govnih.gov

Furthermore, the use of advanced computational approaches, such as structure-based drug design, molecular dynamics simulations, and machine learning, offers opportunities to design and optimize CYP1B1 inhibitors with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netacs.orgtandfonline.com These methods can help predict compound-target interactions and guide the synthesis of novel chemical entities.

Integration of this compound Research Findings into Comprehensive Preclinical Drug Discovery Pipelines

Research findings obtained using this compound can be integrated into comprehensive preclinical drug discovery pipelines in several ways. Data on this compound's inhibitory potency and selectivity against CYP1B1 and other CYP isoforms provide valuable benchmarks for evaluating novel inhibitor candidates. Compounds with comparable or improved profiles could be prioritized for further development.

Studies utilizing this compound to elucidate the biological consequences of CYP1B1 inhibition in various disease models contribute to a deeper understanding of CYP1B1's role in pathogenesis. This knowledge can inform target validation efforts and help identify specific patient populations or disease subtypes that are most likely to benefit from CYP1B1-targeted therapies. For example, findings demonstrating that this compound overcomes cisplatin (B142131) resistance in CYP1B1-overexpressing cells suggest a potential therapeutic strategy for tumors with this resistance mechanism. caymanchem.com

Furthermore, research with this compound can help identify potential biomarkers for monitoring the effectiveness of CYP1B1 inhibition in preclinical studies. Changes in the levels of CYP1B1 substrates or metabolites, or alterations in downstream signaling pathways affected by CYP1B1 activity, could serve as pharmacodynamic markers.

The structural information of this compound and its interaction with the CYP1B1 active site, if available from structural studies, can be used in structure-based drug design efforts to develop new chemical scaffolds with enhanced properties. researchgate.net

Exploration of Novel Methodologies for Characterizing Compound-Target Interactions and Biological Effects

The study of compounds like this compound necessitates the exploration and application of novel methodologies for characterizing compound-target interactions and biological effects. While traditional enzyme inhibition assays provide valuable IC₅₀ data, more advanced techniques can offer deeper insights.

Surface Plasmon Resonance (SPR) or Bio-layer Interferometry (BLI) can be used to study the real-time binding kinetics and affinity of this compound to purified CYP1B1 protein. This provides information on association and dissociation rates, which are crucial for understanding the dynamic nature of the interaction.

Cell-based assays that measure CYP1B1 activity in a more physiological context, such as using fluorescent probes or measuring the metabolism of specific substrates in live cells, can complement data from cell-free systems. medchemexpress.euresearchgate.net High-throughput screening (HTS) methodologies can be employed to identify additional CYP1B1 inhibitors or to screen for compounds that modulate CYP1B1 expression or activity through different mechanisms.

Advanced imaging techniques, such as fluorescence imaging or photoacoustic imaging with fluorescent molecular probes that inhibit CYP1B1 activity, can be used to visualize the distribution and target engagement of CYP1B1 inhibitors in cells and tissues. medchemexpress.euresearchgate.net

Omics technologies, including transcriptomics, proteomics, and metabolomics, can be applied to comprehensively assess the global biological impact of CYP1B1 inhibition by this compound. These approaches can reveal previously unappreciated pathways affected by CYP1B1 and help identify potential off-target effects. nih.gov

Computational methods, including molecular docking, molecular dynamics simulations, and machine learning models, are increasingly important for predicting and understanding compound-target interactions. researchgate.netacs.orgtandfonline.commdpi.combiorxiv.orgnih.govnih.gov These tools can help predict binding modes, estimate binding affinities, and identify potential off-targets, guiding experimental design and data interpretation.

Q & A

Q. What is the primary pharmacological target of DMU2105, and how is its inhibitory potency quantified?

this compound is a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), with an IC50 value of 10 nM. Its specificity is demonstrated by a 74-fold lower potency against CYP1A1 (IC50 = 742 nM), making it a valuable tool for studying CYP1B1-dependent metabolic pathways. Methodologically, IC50 determination requires in vitro enzyme activity assays using recombinant CYP isoforms, fluorogenic substrates, and kinetic analysis to quantify inhibition efficiency .

Q. What methodological considerations are critical when designing in vitro assays to evaluate CYP1B1 inhibition by this compound?

Key considerations include:

- Enzyme source : Use recombinant CYP1B1 expressed in standardized systems (e.g., baculovirus-infected insect cells) to ensure consistency.

- Substrate selection : Fluorogenic probes like 7-ethoxyresorufin for CYP1B1 activity measurement.

- Controls : Include positive inhibitors (e.g., α-naphthoflavone) and negative controls (solvent-only) to validate assay conditions.

- Data normalization : Express activity as a percentage of baseline (uninhibited) enzyme activity, with triplicate measurements to ensure reproducibility .

How should researchers formulate hypothesis-driven research questions for this compound studies?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: "Does this compound-mediated CYP1B1 inhibition alter the metabolism of procarcinogens in human liver microsomes?" Ensure alignment with gaps in CYP1B1 substrate specificity research and preclinical therapeutic potential .

Advanced Research Questions

Q. How can researchers address contradictions between in vitro and in vivo efficacy data for this compound?

Contradictions may arise from differences in metabolic stability, tissue distribution, or off-target effects. Strategies include:

- Pharmacokinetic profiling : Measure this compound bioavailability and half-life in animal models.

- Tissue-specific activity assays : Compare liver microsomal vs. extrahepatic CYP1B1 inhibition.

- Multi-omics integration : Correlate metabolomics data with transcriptomic profiles of CYP1B1-expressing tissues .

Q. What strategies ensure the specificity of this compound for CYP1B1 over closely related cytochrome P450 isoforms?

- Cross-inhibition assays : Test this compound against a panel of CYP isoforms (e.g., CYP1A2, CYP2C9) under identical conditions.

- Structural analysis : Use molecular docking to evaluate binding interactions with CYP1B1’s active site vs. other isoforms.

- Genetic validation : CRISPR/Cas9 knockout of CYP1B1 in cell lines to confirm on-target effects .

Q. How should a data management plan (DMP) be structured for preclinical studies involving this compound?

A DMP must include:

- Data types : Raw enzyme kinetics, dose-response curves, purity certifications (≥98.12% for this compound per HPLC).

- Metadata standards : Annotate experimental conditions (e.g., substrate concentrations, incubation times).

- Sharing protocols : Deposit data in repositories like ChEMBL or PubChem, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error propagation : Calculate confidence intervals for IC50 values via bootstrapping.

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates in enzyme activity measurements .

Methodological Challenges & Contradiction Analysis

Q. How can researchers resolve discrepancies in this compound’s reported potency across independent studies?

Discrepancies may stem from assay variability (e.g., enzyme sources, substrate turnover rates). Mitigation strategies:

Q. What frameworks guide the integration of this compound data into broader CYP inhibition databases?

Use PICO framework (Population, Intervention, Comparison, Outcome):

- Population: Human liver microsomes or recombinant CYP isoforms.

- Intervention: this compound at varying concentrations (1–1000 nM).

- Comparison: Baseline activity or other CYP inhibitors (e.g., ezutromid for CYP1A2).

- Outcome: IC50, selectivity ratios, and kinetic parameters (Ki) .

Tables: Key Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| CYP1B1 IC50 | 10 nM | |

| CYP1A1 IC50 | 742 nM | |

| Purity | 98.12% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.